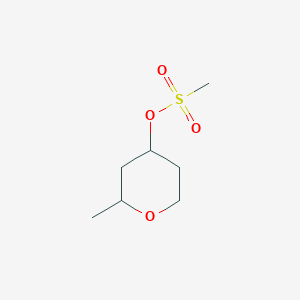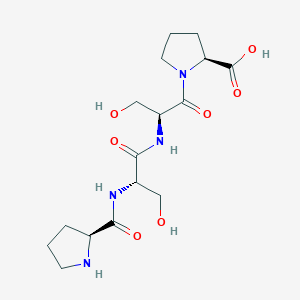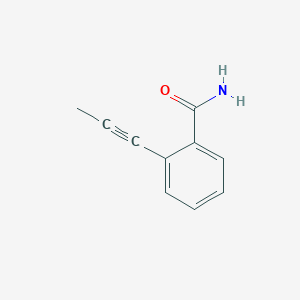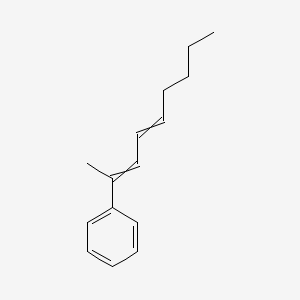
(Nona-2,4-dien-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nona-2,4-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nona-2,4-dien-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-2,4-dien-2-yl)benzene typically involves the reaction of benzene with nona-2,4-dien-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques ensures the consistent production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(Nona-2,4-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the double bonds in the nona-2,4-dien-2-yl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens in the presence of iron (Fe) or aluminum (Al) catalysts, nitrating agents in concentrated sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzenes, nitrobenzenes.
Applications De Recherche Scientifique
(Nona-2,4-dien-2-yl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Nona-2,4-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, and modulating signal transduction processes. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: A benzene ring substituted with a vinyl group.
Phenylpropene: A benzene ring substituted with a prop-1-en-2-yl group.
(Nona-2,4-dien-1-yl)benzene: A similar compound with a different position of the double bond.
Uniqueness
(Nona-2,4-dien-2-yl)benzene is unique due to the specific positioning of the double bonds in the nona-2,4-dien-2-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for selective reactions and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
796035-01-3 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
nona-2,4-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h6-13H,3-5H2,1-2H3 |
Clé InChI |
DJTDKCPVLJJCSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
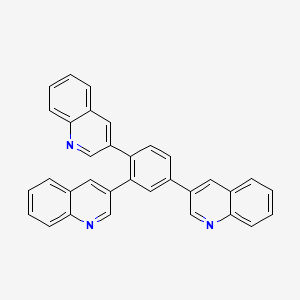
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

